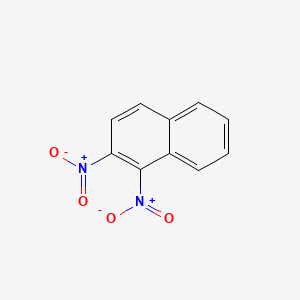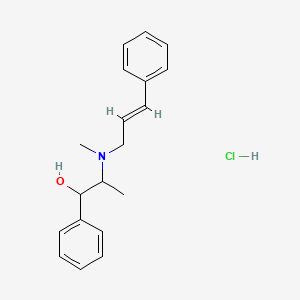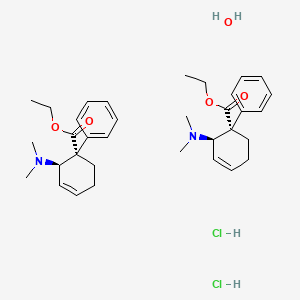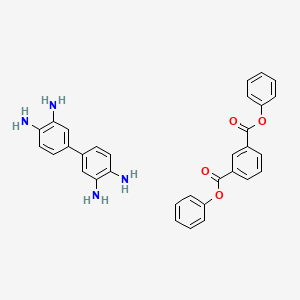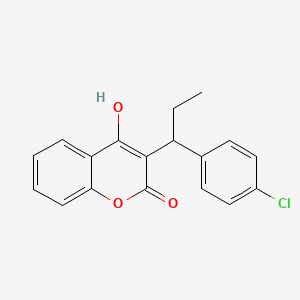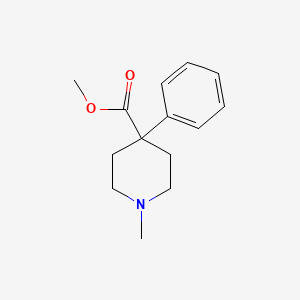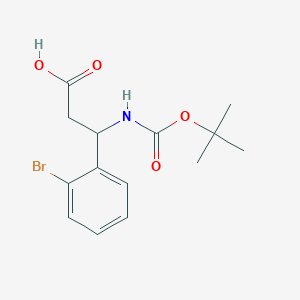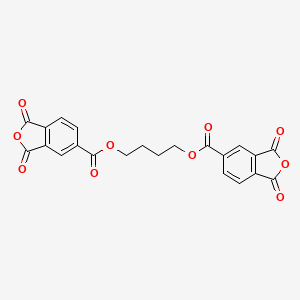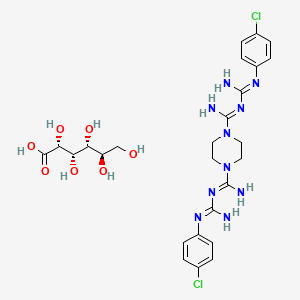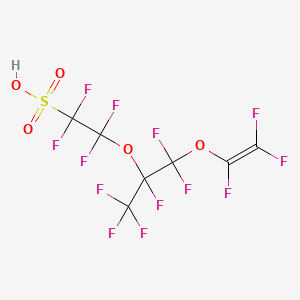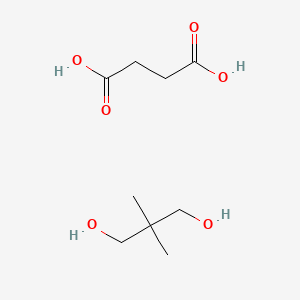
Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol
Vue d'ensemble
Description
Synthesis Analysis
Copolyesters based on isosorbide and butanedioic acid in combination with monomers such as adipic acid and dimethyl terephthalate were synthesized and characterized . Linear OH-functionalized polyesters were obtained via melt polyesterification of dicarboxylic acids with OH-functional monomers .
Molecular Structure Analysis
The molecular structure of Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, is based on structures generated from information available in ECHA’s databases . However, the exact molecular structure is not displayed as the substance is well-defined, its identity is not claimed confidential and there is sufficient information available in ECHA’s databases for ECHA’s algorithms to generate a molecular structure .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound. However, it’s worth noting that the synthesis of this polymer involves the reaction of dicarboxylic acids with OH-functional monomers .
Applications De Recherche Scientifique
Synthesis and Characterization of Biobased Polyesters
Research has demonstrated the feasibility of synthesizing novel polyesters using butanedioic acid and 2,2-dimethyl-1,3-propanediol. These polyesters are noted for their potential in coating applications due to their thermal stability and suitable glass transition temperatures. Studies have also focused on the synthesis of oligoesters for applications as macromonomers, emphasizing the use of green processes for production (Gubbels et al., 2013); (Cruz-Izquierdo et al., 2015).
Environmental and Sustainable Applications
Several studies highlight the environmental benefits of using bio-based components like butanedioic acid and 2,2-dimethyl-1,3-propanediol in polymer production. These components contribute to the development of degradable polymers with a lower environmental impact compared to traditional petroleum-based polymers. Research into the use of such bio-based polymers in medical materials and degradable packages suggests a promising avenue for reducing the ecological footprint of various industries (Lindblad et al., 2002).
Advanced Functional Materials
Further research has explored the synthesis of poly(β-amino esters) and their potential applications in drug delivery systems, highlighting the versatility of polymers derived from butanedioic acid and 2,2-dimethyl-1,3-propanediol. These studies emphasize the polymers' biocompatibility and degradation properties, making them suitable for various biomedical applications (Lynn and Langer, 2000).
Innovative Production Techniques
Research on the autotrophic production of (R)-1,3-butanediol, a related compound, showcases innovative methods for synthesizing valuable chemicals from CO2, demonstrating the potential for sustainable and environmentally friendly production processes. This approach underlines the growing importance of bio-based production pathways in creating industrial chemicals and materials with a reduced carbon footprint (Gascoyne et al., 2021).
Mécanisme D'action
Action Environment
The action of PBS is heavily influenced by environmental factors. For instance, the rate of its degradation can be affected by factors such as temperature, humidity, and the presence of specific microorganisms. Furthermore, 2,2-Dimethyl-1,3-propanediol, one of the monomers of PBS, readily absorbs moisture on exposure to air , which could influence the stability and efficacy of PBS.
Analyse Biochimique
Biochemical Properties
The biochemical properties of Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol are not fully understood yet. It is known that the compound is involved in the synthesis of bio-derived 1,4-butanediol from succinic acid . This process includes the esterification of succinic acid with methanol to yield dimethyl succinate, followed by hydrogenation to produce butanediol .
Cellular Effects
The cellular effects of this compound are currently not well documented. It is known that polymers of this size are generally poorly absorbed through the intact gastrointestinal tract or through intact human skin .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that the compound is involved in the synthesis of bio-derived 1,4-butanediol from succinic acid .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well documented. It is known that polymers of this size are generally poorly absorbed through the intact gastrointestinal tract or through intact human skin .
Metabolic Pathways
The metabolic pathways involving this compound are not fully understood. It is known that the compound is involved in the synthesis of bio-derived 1,4-butanediol from succinic acid .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well documented. It is known that polymers of this size are generally poorly absorbed through the intact gastrointestinal tract or through intact human skin .
Subcellular Localization
The subcellular localization of this compound is not well documented. It is known that polymers of this size are generally poorly absorbed through the intact gastrointestinal tract or through intact human skin .
Propriétés
IUPAC Name |
butanedioic acid;2,2-dimethylpropane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2.C4H6O4/c1-5(2,3-6)4-7;5-3(6)1-2-4(7)8/h6-7H,3-4H2,1-2H3;1-2H2,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTJJXHLTYJRLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)CO.C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28257-92-3 | |
| Details | Compound: Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol | |
| Record name | Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28257-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28257-92-3 | |
| Record name | Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




